

delta(7)-Stigmastenol CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **delta(7)-Stigmastenol**

Cat. No.: **B1254669**

[Get Quote](#)

An In-depth Technical Guide to delta(7)-Stigmastenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **delta(7)-Stigmastenol**, a phytosterol found in various plant sources. The document covers its chemical identity, biological activities, and analytical methodologies, presenting key data in a structured format for ease of reference.

Chemical and Physical Properties

Delta(7)-Stigmastenol, also known as Schottenol or $(3\beta,5\alpha)$ -Stigmast-7-en-3-ol, is a plant sterol isomeric with the more common β -sitosterol. The key structural difference is the position of the double bond within the steroid nucleus, which is located at the C-7 position in **delta(7)-Stigmastenol**.

There is conflicting information in commercial and chemical databases regarding the precise CAS Number for this compound. Both CAS 521-03-9 and 6869-99-4 are frequently cited. Researchers are advised to verify the CAS number with their specific supplier or reference standard.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₅₀ O	[1] [2]
Molecular Weight	414.72 g/mol	[1]
Synonyms	Schottenol, Stigmast-7-en-3-ol, 22,23-dihydrospinasterol	[1]
IUPAC Name	(3S,9R,10S,13R,14R,17R)-17- [(2R,5R)-5-ethyl-6- methylheptan-2-yl]-10,13- dimethyl- 2,3,4,5,6,9,11,12,14,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	[1]
CAS Number	521-03-9 or 6869-99-4	[3] [4]

Biological Activity and Mechanism of Action

The primary biological activity attributed to **delta(7)-Stigmastenol** is its cholesterol-lowering effect.[\[1\]](#) Like other phytosterols, it competes with dietary cholesterol for absorption in the digestive system, which can help manage cholesterol levels and reduce the risk of cardiovascular disease.[\[1\]](#)

One study also reported that a plant extract fraction containing 4.6% Δ 7-stigmastenol exhibited trypanocidal activity against *Trypanosoma cruzi* with an IC₅₀ value of 47.89 μ g/ml.[\[1\]](#)

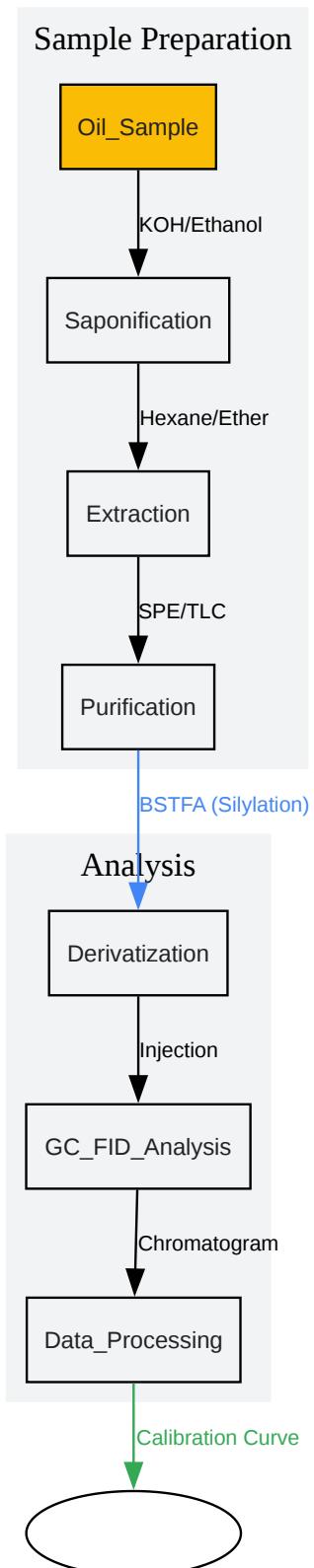
Detailed signaling pathways specifically for **delta(7)-Stigmastenol** are not well-documented in the available literature. However, its structural similarity to other sterols suggests potential interaction with cellular membranes and sterol transport proteins. Its formation from β -sitosterol is a known chemical transformation, particularly during the refining of plant oils at high temperatures or under alkaline conditions.[\[1\]](#) This isomerization is a critical consideration in food chemistry and quality control.

Caption: Isomeric conversion of β -Sitosterol to **delta(7)-Stigmastenol**.

Quantitative Data

Delta(7)-Stigmasterol is found in various plant-based oils. Its concentration can vary significantly depending on the plant source and processing methods, such as refining.

Plant Source/Oil Type	Concentration of delta(7)-Stigmasterol (% of total sterols)	Reference
Wild Helianthus species	1.1 - 20.3%	[1]
Cultivated Helianthus species (average)	6.4%	[1]
Olive Pomace Oil (Crude)	0.38 ± 0.00%	[1]
Olive Pomace Oil (Refined)	0.79 ± 0.01%	[1]
'Manzanillo' Olive Oil	~0.4%	[5]
Other Olive Varieties	~0.5%	[5]
Sunflower Oil	3.2%	[6]


Experimental Protocols

4.1. Analysis of **delta(7)-Stigmasterol** by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantification of **delta(7)-Stigmasterol** in a lipid matrix, such as plant oil.

- **Saponification:** The oil sample is saponified using a strong alkaline solution (e.g., potassium hydroxide in ethanol) to hydrolyze the fatty acid esters and release the free sterols.
- **Extraction:** The unsaponifiable matter, which contains the sterol fraction, is extracted from the saponified mixture using an organic solvent like diethyl ether or hexane.
- **Purification:** The extract may be purified using Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) to isolate the sterol fraction.

- Derivatization: To increase volatility for GC analysis, the free hydroxyl group of the sterols is derivatized. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[\[1\]](#)
- GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector. A capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column) is used for separation.
- Quantification: The concentration of **delta(7)-Stigmastenol** is determined by comparing its peak area to that of an internal standard and a calibration curve prepared with a certified reference standard.

[Click to download full resolution via product page](#)

Caption: General workflow for phytosterol analysis from plant oil.

4.2. Synthesis

A direct, detailed synthesis protocol for **delta(7)-Stigmastenol** was not prominently available in the reviewed literature. However, the synthesis of related stigmastenol derivatives often involves the modification of stigmasterol.[3] A potential synthetic route to **delta(7)-Stigmastenol** could involve the selective isomerization of the double bond in the more readily available β -sitosterol, mimicking the transformation that occurs during oil refining. This would likely require specific catalytic conditions to control the position of the double bond.

Conclusion

Delta(7)-Stigmastenol is a significant phytosterol with known cholesterol-lowering properties. Its presence and concentration are important markers for the quality and processing history of plant-derived oils. While its primary biological mechanism of action appears to be the competitive inhibition of cholesterol absorption, further research is needed to elucidate any specific signaling pathways it may modulate. The analytical methods for its quantification are well-established, providing a solid foundation for its study in both academic and industrial research settings. The ambiguity of its CAS number highlights the need for careful documentation and verification in scientific studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. [delta\(7\)-Stigmastenol | C29H50O | CID 12315376 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/12315376) [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [delta(7)-Stigmastenol CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254669#delta-7-stigmastenol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1254669#delta-7-stigmastenol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com